molecular formula C11H13N3 B11905915 5,6,7-Trimethyl-1,8-naphthyridin-3-amine

5,6,7-Trimethyl-1,8-naphthyridin-3-amine

Cat. No.: B11905915
M. Wt: 187.24 g/mol
InChI Key: QZYXEULOVYVJOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-3-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-1,8-naphthyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .

Scientific Research Applications

5,6,7-Trimethyl-1,8-naphthyridin-3-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,6,7-Trimethyl-1,8-naphthyridin-3-amine include other naphthyridine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution at positions 5, 6, and 7 of the naphthyridine ring enhances its stability and reactivity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridin-3-amine

InChI

InChI=1S/C11H13N3/c1-6-7(2)10-4-9(12)5-13-11(10)14-8(6)3/h4-5H,12H2,1-3H3

InChI Key

QZYXEULOVYVJOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=CC(=C2)N)N=C1C)C

Origin of Product

United States

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